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molecular formula C6H3ClN2 B100596 4-Chloropyridine-2-carbonitrile CAS No. 19235-89-3

4-Chloropyridine-2-carbonitrile

Cat. No. B100596
M. Wt: 138.55 g/mol
InChI Key: DYEZRXLVZMZHQT-UHFFFAOYSA-N
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Patent
US04170654

Procedure details

To a magnetically stirred solution of 9 grams (66 mm) of 2-cyano-4-hydroxymethylpyridine (Swan, et al. J. Chem. Soc., 3440 (1963)] contained in 300 mls of benzene is added 15.1 grams (72 mm) of phosphorous pentachloride. After stirring for 1/2 hour, ice and water are added followed by sodium bicarbonate. The organic layer is washed with water and evaporated. The residual oil is crystallized from petroleum ether., to yield 8.5 grams (83%) of 2-cyano-4-pyridyl chloride, m.p. - 55°-56°.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7](CO)[CH:6]=[CH:5][N:4]=1)#[N:2].P(Cl)(Cl)(Cl)(Cl)[Cl:12].O.C(=O)(O)[O-].[Na+]>C1C=CC=CC=1>[C:1]([C:3]1[CH:8]=[C:7]([Cl:12])[CH:6]=[CH:5][N:4]=1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)CO
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil is crystallized from petroleum ether

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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